molecular formula C8H8INO2 B12832980 5-Amino-2-iodo-4-methylbenzoic acid

5-Amino-2-iodo-4-methylbenzoic acid

Cat. No.: B12832980
M. Wt: 277.06 g/mol
InChI Key: NWYPNQJJVGLJJL-UHFFFAOYSA-N
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Description

5-Amino-2-iodo-4-methylbenzoic acid is an aromatic compound with the molecular formula C8H8INO2 It features an amino group (-NH2), an iodine atom, and a methyl group (-CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-iodo-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid to introduce the iodine atom at the 2-position. This can be achieved using iodine and an oxidizing agent like nitric acid. The resulting 2-iodo-4-methylbenzoic acid is then subjected to nitration to introduce a nitro group at the 5-position. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-A

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

5-amino-2-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

NWYPNQJJVGLJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)I

Origin of Product

United States

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